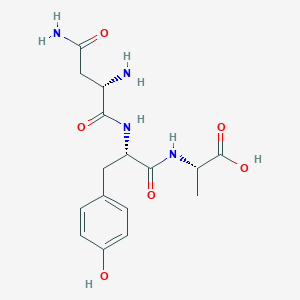

L-Asparaginyl-L-tyrosyl-L-alanine

CAS No.: 821776-05-0

Cat. No.: VC16831618

Molecular Formula: C16H22N4O6

Molecular Weight: 366.37 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 821776-05-0 |

|---|---|

| Molecular Formula | C16H22N4O6 |

| Molecular Weight | 366.37 g/mol |

| IUPAC Name | (2S)-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoic acid |

| Standard InChI | InChI=1S/C16H22N4O6/c1-8(16(25)26)19-15(24)12(6-9-2-4-10(21)5-3-9)20-14(23)11(17)7-13(18)22/h2-5,8,11-12,21H,6-7,17H2,1H3,(H2,18,22)(H,19,24)(H,20,23)(H,25,26)/t8-,11-,12-/m0/s1 |

| Standard InChI Key | JPPLRQVZMZFOSX-UWJYBYFXSA-N |

| Isomeric SMILES | C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC(=O)N)N |

| Canonical SMILES | CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC(=O)N)N |

Introduction

L-Asparaginyl-L-tyrosyl-L-alanine is a tripeptide composed of three amino acids: asparagine, tyrosine, and alanine. This compound is of significant interest in various biological processes, including protein synthesis and cellular signaling. Its unique sequence contributes to its biochemical properties, making it valuable for research and potential therapeutic applications.

Synthesis

The synthesis of L-Asparaginyl-L-tyrosyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. Key steps include:

-

Initiation: Attachment of the first amino acid to the resin.

-

Coupling: Sequential addition of amino acids to the growing chain.

-

Cleavage: Release of the final peptide from the resin.

This method ensures high purity and yield of the desired peptide.

Biological Activities

L-Asparaginyl-L-tyrosyl-L-alanine exhibits several biological activities that make it a subject of interest in pharmacological studies and therapeutic applications. These activities include modulating enzyme kinetics by acting as an inhibitor or activator, thereby affecting metabolic pathways.

Research Findings

Research into the interactions of L-Asparaginyl-L-tyrosyl-L-alanine with biological molecules is crucial for understanding its function. Studies have shown that this peptide can bind to specific receptors or enzymes, influencing their activity. For example, it may modulate enzyme kinetics, affecting metabolic pathways.

Comparison with Similar Compounds

Several compounds share structural similarities with L-Asparaginyl-L-tyrosyl-L-alanine. Here are some notable examples:

| Compound Name | Composition | Unique Features |

|---|---|---|

| L-Tyrosyl-L-threonyl-L-asparagine | Tyrosine, Threonine, Asparagine | Contains threonine, which may enhance solubility |

| L-Aspartyl-L-tyrosyl-L-alanine | Aspartic Acid, Tyrosine, Alanine | Aspartic acid may influence ionic interactions |

| L-Alanylasparagine | Alanine, Asparagine | Simpler structure; primarily involved in metabolism |

L-Asparaginyl-L-tyrosyl-L-alanine is unique due to its specific sequence and combination of properties that allow for distinct biochemical activities.

Applications in Research and Industry

This peptide has various applications in scientific research and industry, including:

-

Pharmacological Studies: Investigating its potential therapeutic roles.

-

Biological Research: Understanding its interactions with biological molecules.

-

Industrial Applications: Development of new therapeutic agents.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume